molecular formula C12H16O4 B178986 Methyl 2-isopropoxy-4-methoxybenzoate CAS No. 117401-87-3

Methyl 2-isopropoxy-4-methoxybenzoate

Cat. No.: B178986
CAS No.: 117401-87-3
M. Wt: 224.25 g/mol
InChI Key: BFOHCMJJZCADOI-UHFFFAOYSA-N
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Description

Methyl 2-isopropoxy-4-methoxybenzoate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, featuring both isopropoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isopropoxy-4-methoxybenzoate typically involves the esterification of 2-isopropoxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can be advantageous for large-scale production, reducing the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2-isopropoxy-4-methoxybenzoic acid or corresponding ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-isopropoxy-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-isopropoxy-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and isopropoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

  • Methyl 2-methoxybenzoate
  • Methyl 4-isopropoxybenzoate
  • Methyl 4-methoxybenzoate

Comparison: Methyl 2-isopropoxy-4-methoxybenzoate is unique due to the presence of both isopropoxy and methoxy groups on the benzoate ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one of these groups. For example, Methyl 2-methoxybenzoate lacks the isopropoxy group, which may result in different reactivity and binding properties.

Properties

IUPAC Name

methyl 4-methoxy-2-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(2)16-11-7-9(14-3)5-6-10(11)12(13)15-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOHCMJJZCADOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.0 g (54.9 mmol) methyl 4-methoxysalicylate in 35 ml of dimethyl sulfoxide is treated dropwise with 7.4 g (65.9 mmol) of potassium t-butoxide in 75 ml of dimethylsulfoxide. The resulting pale yellow solution is stirred at 25° C. under nitrogen for 70 minutes. Then 19.7 g (159.8 mmol) of 2-bromopropane is added and the resulting mixture is stirred at 25° C. for 70 hours. The reaction mixture is poured onto 400 ml of H2O and the resulting solution is extracted with diethyl ether (3×125 ml). The combined extracts are washed with aqueous saturated NaCl, dried (Na2SO4) and concentrated in vacuo to give 8.5 g of the crude product as a yellow oil. Flash chromatography (SiO2, 18×65 cm, 15% ethyl acetate-hexane) gives 7.45 g (12.31 g theoretical, 61%) of analytically pure methyl 4-methoxy-2-(1-methylethoxy)benzoate as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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